molecular formula C13H17N B1617579 gamma-Methylbenzenehexanenitrile CAS No. 68555-31-7

gamma-Methylbenzenehexanenitrile

Cat. No.: B1617579
CAS No.: 68555-31-7
M. Wt: 187.28 g/mol
InChI Key: MJQFJAHXUKARCW-UHFFFAOYSA-N
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Description

Gamma-Methylbenzenehexanenitrile (C₁₂H₁₅N) is an aromatic nitrile compound featuring a benzene ring attached to a hexanenitrile chain with a methyl group at the gamma (γ) position—the third carbon from the benzene ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic ring and alkyl chain, as well as modulated reactivity influenced by the electron-withdrawing nitrile group and steric effects of the methyl substituent.

Properties

CAS No.

68555-31-7

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

4-methyl-6-phenylhexanenitrile

InChI

InChI=1S/C13H17N/c1-12(6-5-11-14)9-10-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-10H2,1H3

InChI Key

MJQFJAHXUKARCW-UHFFFAOYSA-N

SMILES

CC(CCC#N)CCC1=CC=CC=C1

Canonical SMILES

CC(CCC#N)CCC1=CC=CC=C1

Other CAS No.

68555-31-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Compound Name Structural Features Key Properties/Applications References
Gamma-Methylbenzenehexanenitrile Benzene + hexanenitrile chain (γ-methyl) High lipophilicity; potential use in agrochemicals or drug delivery systems
Benzenehexanenitrile Benzene + straight-chain hexanenitrile Lower steric hindrance; higher chain flexibility
5-Methylhexanenitrile Aliphatic hexanenitrile (methyl at C5) Antioxidant activity; used in polymer synthesis
5-Methoxy-2-phenylbenzonitrile Benzene with methoxy, phenyl, and nitrile groups Enhanced reactivity; anti-cancer potential
2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile Complex substituents on benzonitrile core Medicinal chemistry applications (e.g., enzyme inhibition)

Positional Isomerism Effects

  • Methyl Position : Gamma-methyl substitution in the hexanenitrile chain balances steric effects and electronic influence. In contrast, alpha-methyl (C1) or beta-methyl (C2) positions near the benzene ring could hinder reactions at the aromatic core, while distal methyl groups (e.g., C5) primarily affect chain conformation .
  • Functional Groups : Compared to hydroxyl- or methoxy-substituted benzonitriles (e.g., 3-(Hydroxymethyl)-4-methoxybenzonitrile), this compound lacks polar groups, resulting in lower water solubility but higher membrane permeability .

Physicochemical Properties

  • Molecular Weight : Estimated at ~173.25 g/mol (benzene + C₆H₁₁N), higher than aliphatic nitriles like 5-Methylhexanenitrile (111.18 g/mol) due to the aromatic ring .
  • Solubility : Expected to be soluble in organic solvents (e.g., acetonitrile, DMSO) but poorly soluble in water, similar to 5-Methoxy-2-phenylbenzonitrile .
  • Reactivity : The nitrile group enables nucleophilic additions, while the methyl group may slow reactions requiring planar transition states (e.g., SN2 mechanisms) .

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